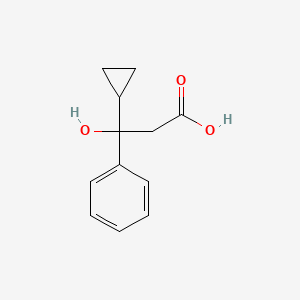
3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid
説明
3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds such as 3-phenylpropionic acid have been shown to interact with enzymes like aspartate aminotransferase and aromatic-amino-acid aminotransferase .
Biochemical Pathways
3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid is a metabolite of phenylalanine, which is a precursor to both benzoic acid (BA) and salicylic acid (SA) . The data suggests that the shortening of the cinnamic acid chain might be achieved through β-oxidation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other compounds or enzymes.
生化学分析
Biochemical Properties
It is known that similar compounds, such as 3-hydroxy-3-phenylpropanoic acid, are involved in the biosynthesis of benzoic acid and salicylic acid
Metabolic Pathways
It is known that similar compounds, such as 3-hydroxy-3-phenylpropanoic acid, are involved in the biosynthesis of benzoic acid and salicylic acid
生物活性
3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid (CPHPPA) is a compound of interest due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of CPHPPA, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
CPHPPA is characterized by the presence of a cyclopropyl group, a hydroxyl group, and a phenylpropanoic acid moiety. The compound can be represented by the following chemical structure:
The biological activity of CPHPPA is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that CPHPPA may function as an inhibitor or modulator in several biochemical pathways.
- Enzyme Inhibition : CPHPPA has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting the biosynthesis of important biomolecules.
- Receptor Modulation : The compound may act on specific receptors, altering their activity and influencing cellular signaling pathways.
1. Anti-inflammatory Effects
Recent studies have indicated that CPHPPA exhibits anti-inflammatory properties. In vitro experiments demonstrated that the compound can reduce the production of pro-inflammatory cytokines in cultured macrophages, suggesting its potential use in treating inflammatory conditions.
2. Antioxidant Activity
CPHPPA has been evaluated for its antioxidant capabilities. Research findings indicate that the compound can scavenge free radicals, thereby protecting cells from oxidative stress. This property may contribute to its therapeutic potential in diseases associated with oxidative damage.
3. Neuroprotective Effects
Preliminary studies suggest that CPHPPA may have neuroprotective effects, particularly in models of neurodegenerative diseases. The compound has shown promise in reducing neuronal cell death and improving cognitive function in animal models.
Research Findings and Case Studies
Pharmacokinetics
The pharmacokinetic profile of CPHPPA is crucial for understanding its therapeutic potential. Initial studies suggest moderate absorption and bioavailability, with a half-life suitable for further development as a therapeutic agent.
特性
IUPAC Name |
3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-11(14)8-12(15,10-6-7-10)9-4-2-1-3-5-9/h1-5,10,15H,6-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPRCDDDTTZRRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)O)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















